molecular formula C16H17F2N3O2 B2797721 3,4-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 1795471-81-6

3,4-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2797721
CAS No.: 1795471-81-6
M. Wt: 321.328
InChI Key: ZEDSRQIORINURS-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide (CAS 1795471-81-6) is a synthetic pyrazole derivative with a molecular formula of C16H17F2N3O2 and a molecular weight of 321.32 g/mol . This compound is characterized by its benzamide core, linked to a pyrazole ring that is functionalized with a tetrahydropyran (oxane) group, a structure that may influence its physicochemical properties and biomolecular interactions . The incorporation of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of research molecules . Pyrazole-based compounds are a significant area of investigation in pharmaceutical research, with studies highlighting their potential as scaffolds for developing novel antimicrobial agents . Some closely related pyrazole derivatives have demonstrated promising in vitro activity against challenging bacterial pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . Researchers can utilize this high-purity compound as a key intermediate or building block in organic synthesis, or as a candidate for screening in proprietary drug discovery programs targeting infectious diseases. The product is supplied with a guaranteed purity of 90% or higher and is intended for research purposes by qualified laboratory personnel only . It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-difluoro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c17-14-2-1-12(7-15(14)18)16(22)20-13-8-19-21(10-13)9-11-3-5-23-6-4-11/h1-2,7-8,10-11H,3-6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDSRQIORINURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the tetrahydro-2H-pyran moiety: This step involves the reaction of the pyrazole intermediate with a tetrahydro-2H-pyran derivative, often under acidic or basic conditions.

    Substitution on the benzamide core:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3,4-Difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The difluoro groups on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C21H19F2N3O3C_{21}H_{19}F_2N_3O_3 with a molecular weight of approximately 399.4 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold for drug design.

Anticancer Activity

Research indicates that derivatives of pyrazole, including 3,4-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide, exhibit promising anticancer properties. A study focused on a series of pyrazole derivatives demonstrated their ability to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The synthesized compounds were tested against various cancer cell lines, showing significant antiproliferative activity against HT-29 colon and PC-3 prostate cancer cells .

Anti-inflammatory Properties

Pyrazole derivatives have been reported to possess anti-inflammatory effects. The compound's structure allows it to interact with biological targets involved in inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. For instance, compounds with similar structures have shown inhibition of pro-inflammatory cytokines in vitro .

Pesticidal Activity

The compound has been explored for its pesticidal properties. Research has indicated that pyrazole-linked benzamides can serve as effective lead compounds in the development of new pesticides with high activity and low toxicity. These compounds can target specific pests while minimizing harm to beneficial organisms .

Case Studies and Research Findings

Study Focus Findings
Swetha et al. (2016)Anticancer ActivitySynthesized pyrazole derivatives showed significant antiproliferative effects against colon and prostate cancer cell lines .
Fustero et al. (2011)Pharmacological ActivitiesDiscussed various biological activities of pyrazole derivatives including anticancer and anti-inflammatory effects .
MDPI Study (2022)Pesticidal ActivityHighlighted the potential of pyrazole-linked compounds as novel pesticides with reduced toxicity .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs from the literature:

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target: 3,4-Difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide Benzamide + pyrazole - 3,4-Difluorophenyl
- Oxan-4-ylmethyl on pyrazole
~337.3 (estimated) Enhanced solubility (oxane group); potential metabolic stability (fluorine substituents)
4-(4-Amino-1-(chromen-2-yl)ethyl-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo-pyrimidine + sulfonamide - Chromenone moiety
- Sulfonamide group
589.1 Higher molecular weight; melting point: 175–178°C; potential kinase inhibition
1-(1H-Pyrazol-4-ylmethyl)-3-phenylimidazole GPR139 antagonist () Imidazole + pyrazole - Phenyl group
- Pyrazol-4-ylmethyl
Not reported GPR139 antagonism; phenyl group may increase lipophilicity vs. oxane
1-[(3,4-Dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole () Pyrazole - 3,4-Dichlorobenzyloxy
- 3,5-Diphenyl
409.3 High lipophilicity; potential CNS activity
2,4-Dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide () Benzamide - 2,4-Dichlorophenyl
- Difluoromethoxy and methoxy groups
~377.2 (estimated) Electron-withdrawing substituents; potential antimicrobial activity

Key Comparative Insights

Electronic and Solubility Effects
  • The oxan-4-ylmethyl group in the target compound introduces a polar tetrahydropyran ring, likely improving aqueous solubility compared to analogs with dichlorobenzyl () or phenyl groups (). This contrasts with the sulfonamide in , which may confer higher polarity but increases molecular weight significantly .
  • Fluorine vs. Fluorine’s electron-withdrawing effects may also stabilize the amide bond against hydrolysis .
Physical Properties
  • The melting point of the compound (175–178°C) suggests high crystallinity, possibly due to sulfonamide hydrogen bonding. The target compound’s melting point is unreported but may be lower due to the flexible oxane substituent .

Biological Activity

Molecular Formula

The molecular formula for 3,4-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is C13H14F2N4OC_{13}H_{14}F_2N_4O.

Structural Characteristics

The compound features:

  • A benzamide moiety which is known for its diverse biological activities.
  • A pyrazole ring that contributes to its pharmacological properties.
  • A difluoromethyl group that may enhance lipophilicity and biological activity.

Research indicates that compounds similar to 3,4-difluoro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives have been shown to inhibit specific phosphatases, such as SHP2, which plays a role in cancer signaling pathways .
  • Antitumor Activity : Related compounds have demonstrated significant antitumor effects, inhibiting cell proliferation in various cancer cell lines .
  • Cardiovascular Effects : Some derivatives exhibit effects on perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .

Pharmacological Studies

Pharmacological evaluations have highlighted several key findings regarding the biological activity of this compound:

  • Anticancer Potential : In vitro studies have shown that related pyrazole derivatives can significantly reduce cell viability in cancer cell lines (e.g., HCC827 and NCI-H358) with IC50 values indicating potent activity .
  • Cardiovascular Impact : The compound's effects on perfusion pressure were evaluated using isolated rat heart models, revealing a dose-dependent decrease in pressure, indicating possible therapeutic implications for cardiovascular diseases .

Table 1: Summary of Biological Activities

Study FocusFindingsReference
Antitumor ActivitySignificant reduction in cell proliferation
Cardiovascular EffectsDecreased perfusion pressure in isolated hearts
Enzymatic InhibitionPotential inhibition of SHP2 phosphatase

Notable Case Studies

  • Antitumor Efficacy : A study demonstrated that pyrazole derivatives exhibited high antitumor efficacy in both 2D and 3D culture formats, highlighting the importance of structural modifications for enhanced activity .
  • Cardiovascular Study : Another research project assessed the cardiovascular effects of a similar compound, noting significant changes in perfusion pressure over time when administered to isolated rat hearts .

Q & A

Q. How is molecular docking utilized to predict target binding modes?

  • Methodology :
  • Glide/SP docking (Schrödinger Suite) with flexible ligand sampling to model interactions with receptors (e.g., androgen receptors for SARMs).
  • MD simulations (AMBER) to assess binding stability and conformational dynamics .

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